3-Fluoropyridine hydrochloride

Medicinal Chemistry Physical Organic Chemistry Drug Design

3-Fluoropyridine hydrochloride (C₅H₅ClFN, MW 133.55) is a fluorinated heterocyclic salt used as a versatile intermediate in pharmaceutical and agrochemical R&D. Its core comprises a pyridine ring with a fluorine atom at the 3-position.

Molecular Formula C5H5ClFN
Molecular Weight 133.55 g/mol
Cat. No. B8629962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine hydrochloride
Molecular FormulaC5H5ClFN
Molecular Weight133.55 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)F.Cl
InChIInChI=1S/C5H4FN.ClH/c6-5-2-1-3-7-4-5;/h1-4H;1H
InChIKeyBWZZZHIQUXDPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyridine hydrochloride: Technical Specifications for Scientific Procurement


3-Fluoropyridine hydrochloride (C₅H₅ClFN, MW 133.55) is a fluorinated heterocyclic salt used as a versatile intermediate in pharmaceutical and agrochemical R&D . Its core comprises a pyridine ring with a fluorine atom at the 3-position. This substitution imparts distinct electronic properties, including a significantly lower pKa (2.97) compared to the parent pyridine (5.23) . The compound's reactivity is characterized by its capacity for regioselective functionalization and its participation in nucleophilic aromatic substitution (SNAr) reactions , differentiating it from other isomers.

Why 3-Fluoropyridine Hydrochloride is Not Interchangeable with Other Fluoropyridine Isomers


The position of the fluorine substituent on the pyridine ring is the primary determinant of a compound's reactivity, regioselectivity, and physicochemical properties. Substituting 3-fluoropyridine hydrochloride with its 2- or 4-fluoro analogs leads to profound differences in key reaction parameters. For instance, the 3-position fluorine allows for tunable ortho-lithiation at either C2 or C4 by manipulating reaction conditions [1], a level of control unattainable with other isomers. Furthermore, the distinct electron-withdrawing effects from the 3-position directly impact the compound's basicity (pKa) and its behavior in hydrogen-bonded systems, including its acid-base transition properties in media of varying dielectric constant [2]. These quantifiable variations in synthetic utility and molecular behavior preclude simple substitution.

Quantitative Evidence for the Selection of 3-Fluoropyridine Hydrochloride over Structural Analogs


pKa and Basicity Comparison: 3-Fluoropyridine vs. Parent and 3-Halo Analogs

3-Fluoropyridine hydrochloride exhibits a significantly reduced basicity compared to the parent pyridine, directly influencing its behavior in salt formation and acid-base equilibria. Its pKa of 2.97 is dramatically lower than pyridine's 5.23. Compared to other 3-halo analogs, its basicity is slightly higher than 3-chloropyridine (pKa 2.84) [1] and 3-bromopyridine (pKa 2.84) .

Medicinal Chemistry Physical Organic Chemistry Drug Design

Regioselective Ortho-Lithiation: Tunable C2 vs. C4 Functionalization of 3-Fluoropyridine

The 3-fluorine substituent uniquely enables chemoselective and tunable ortho-lithiation of the pyridine ring. This allows for directed functionalization at either the C2 or C4 position by simply adjusting reaction parameters such as the choice of base, solvent, and temperature [1]. In contrast, 2-fluoropyridine lithiates exclusively at the C3 position [2], and 4-fluoropyridine lithiation is less controlled. This versatility provides access to both 2,3- and 3,4-disubstituted pyridines from a single starting material.

Synthetic Methodology Organometallic Chemistry C-H Activation

Comparative SNAr Reactivity: 2-Fluoro vs. 3-Fluoropyridine

The position of the fluorine atom dictates the rate of nucleophilic aromatic substitution (SNAr). While 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine [1], the 3-fluoro isomer exhibits a different reactivity profile due to the lack of direct conjugation with the ring nitrogen. The reduced activation at the 3-position makes 3-fluoropyridine more stable towards undesirable nucleophilic displacement under certain synthetic conditions, offering a strategic advantage.

Synthetic Chemistry Kinetics Fluorine Chemistry

Hydrogen Bond Strength and Proton Transfer in Fluoropyridine-HCl Complexes

Computational studies on fluoropyridine-HCl complexes reveal that fluorine substitution position and degree directly impact hydrogen bond strength. In the gas phase, 3-fluoropyridine-HCl exhibits a binding energy trend distinct from its 2- and 4-fluoro analogs [1]. Notably, the transition to a proton-transferred structure in a dielectric medium occurs at different dielectric constants (ε) for each isomer. For 3-fluoropyridine-HCl, this transition occurs at ε = 1.5, compared to pyridine-HCl at ε = 1.2 [1].

Supramolecular Chemistry Computational Chemistry Acid-Base Chemistry

Metal Ion Binding Affinity: Reduced Complexation with 3-Fluoropyridine

The electron-withdrawing effect of the 3-fluoro substituent reduces the ligand's ability to bind to metal ions. Comparison of a 3-picoline- and 3-fluoropyridine-[Rh(III)(tren)(H₂O)₂]³⁺ complex revealed that binding to rhodium is 'substantially reduced' by the presence of the fluoro substituent, and reactions proceed to at most 90% completion [1]. This is in stark contrast to 3-chloropyridine, which forms more stable complexes with divalent transition metals [2].

Bioinorganic Chemistry Coordination Chemistry Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for 3-Fluoropyridine Hydrochloride


Divergent Synthesis of 2,3- and 3,4-Disubstituted Pyridine Libraries

Leveraging its tunable regioselectivity , 3-fluoropyridine hydrochloride is the optimal starting material for parallel medicinal chemistry campaigns. A single batch of this intermediate can be divergently lithiated and quenched with a range of electrophiles to generate two distinct sets of disubstituted pyridine analogs, maximizing library diversity while minimizing the number of starting materials required.

Synthesis of APIs and Agrochemicals Requiring Metabolic Stability at the 3-Position

For drug or pesticide candidates where a pyridine ring is a core scaffold, the 3-fluorine substituent provides a metabolically robust block . Its lower pKa and distinct electronic profile compared to other halogens can be exploited to fine-tune a lead compound's physicochemical and ADME properties, making it the preferred intermediate for advanced pharmaceutical and agrochemical development .

Development of Non-Coordinating or Weakly-Coordinating Ligands

In catalytic cycles or the design of metallodrugs where ligand dissociation is key, the substantially reduced metal-binding affinity of 3-fluoropyridine relative to chloro- or bromo-analogs is a critical advantage. Its use as a ligand or ligand precursor can help prevent catalyst poisoning or undesired metal scavenging in complex reaction mixtures or biological systems.

Preparation of Solid-State Materials with Specific Hydrogen-Bonding Networks

The unique hydrogen-bonding properties of 3-fluoropyridine hydrochloride, including its specific threshold for proton transfer in dielectric media (ε = 1.5) , make it a building block for crystal engineering. It is the compound of choice for designing co-crystals or organic salts where precise control over proton location and supramolecular architecture is required, offering a distinct profile from pyridine-HCl (ε = 1.2).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.